molecular formula C19H20N2O6 B2581991 Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate CAS No. 1164517-00-3

Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate

Cat. No.: B2581991
CAS No.: 1164517-00-3
M. Wt: 372.377
InChI Key: OUQPTJUZKCAVCT-ACCUITESSA-N
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Description

Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate is a useful research compound. Its molecular formula is C19H20N2O6 and its molecular weight is 372.377. The purity is usually 95%.
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Biological Activity

Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its biological activity. The structure can be summarized as follows:

  • Molecular Formula : C16H20N2O4
  • Molecular Weight : Approximately 304.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The specific mechanisms include:

  • Inhibition of Histone Deacetylases (HDACs) : Isoxazole derivatives are recognized for their potential as HDAC inhibitors, which play a crucial role in cancer therapy by affecting gene expression related to cell cycle regulation and apoptosis .
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting potential efficacy against bacterial strains.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity
    • Compounds with isoxazole scaffolds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
    • In vivo studies have indicated that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways .
  • Antimicrobial Properties
    • The compound has been investigated for its potential to inhibit the growth of various pathogens, including bacteria and fungi. Studies suggest that it may disrupt microbial cell walls or interfere with metabolic processes essential for microbial survival .
  • Anti-inflammatory Effects
    • Isoxazole derivatives are also noted for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several research studies have documented the biological activities of isoxazole derivatives, including the compound :

Study ReferenceBiological ActivityFindings
HDAC InhibitionDemonstrated significant inhibition of HDAC isoforms with IC50 values indicating strong anticancer potential.
Antitumor ActivityShowed enhanced cytotoxicity in melanoma models compared to standard treatments.
Antimicrobial ActivityExhibited effective inhibition against multiple bacterial strains, highlighting its potential as an antimicrobial agent.

Properties

IUPAC Name

methyl 5-[(Z)-1-(dimethylamino)-4-ethoxy-3,4-dioxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-5-26-19(24)16(22)13(11-21(2)3)17-14(18(23)25-4)15(20-27-17)12-9-7-6-8-10-12/h6-11H,5H2,1-4H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQPTJUZKCAVCT-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=CN(C)C)C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C(=C\N(C)C)/C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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